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7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B3264038
CAS No.: 383865-53-0
M. Wt: 259.13 g/mol
InChI Key: FUTJCKPBRSQTAW-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Core in Organic Chemistry and Medicinal Science

The inherent structural features of the benzothiazole nucleus make it a valuable scaffold for a multitude of chemical applications.

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net The benzothiazole ring system is a quintessential example of such a scaffold. jchemrev.comnih.govbenthamdirect.comeurekaselect.com Its derivatives have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govresearchgate.netjchemrev.com This broad spectrum of activity has cemented the benzothiazole core as a highly sought-after structure in drug discovery programs. nih.govresearchgate.net The ability of this scaffold to interact with a diverse range of biological receptors underscores its importance and continued relevance in the development of new therapeutic agents. nih.gov

The synthetic accessibility and the ease with which the benzothiazole core can be functionalized make it an ideal building block for the creation of diverse compound libraries. researchgate.netbenthamdirect.comeurekaselect.com The core structure can be readily modified at various positions, allowing for the systematic exploration of chemical space and the optimization of biological activity. wikipedia.org This versatility has enabled chemists to generate large collections of benzothiazole derivatives, which are invaluable for high-throughput screening and the identification of new lead compounds in drug discovery. researchgate.net

Contextualizing 2-Aminobenzothiazole (B30445) Derivatives in Contemporary Research

Among the various classes of benzothiazole derivatives, the 2-aminobenzothiazoles have garnered significant attention due to their synthetic utility and pronounced biological activities. researchgate.netrsc.orgnih.gov

The introduction of halogen atoms and alkoxy groups onto the benzothiazole scaffold has been a particularly fruitful strategy in the development of new bioactive compounds. researchgate.netmdpi.comnih.gov Halogen substituents, such as bromine and chlorine, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. mdpi.comacs.org They can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a compound for its biological target. chemrxiv.org

Alkoxy groups, such as a methoxy (B1213986) group, can influence a molecule's properties in several ways. They can act as hydrogen bond acceptors and can affect the electronic properties of the aromatic ring system. sphinxsai.comnih.govresearchgate.net The presence of a methoxy group has been associated with a range of biological activities in benzothiazole derivatives. researchgate.netamazonaws.com The strategic placement of both halogen and alkoxy substituents is therefore a key consideration in the design of novel benzothiazole-based compounds with desired pharmacological profiles. researchgate.net

Specific Research Interest in 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

The compound this compound represents a specific convergence of these key structural features. The presence of the 2-amino group provides a reactive handle for further chemical modification, while the bromo and methoxy substituents on the benzene (B151609) ring are expected to modulate its physicochemical and biological properties. researchgate.net Although direct research on this specific molecule is not extensively documented in publicly available literature, its structure suggests a strong potential for biological activity based on the known properties of related compounds.

Rationale for Investigating this Specific Structural Motif

The specific compound, This compound , incorporates several key structural features that make it a compelling target for chemical investigation. The presence of a bromine atom at the 7-position is of particular interest. Halogen atoms, like bromine, can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding to biological targets. Furthermore, the bromine atom can serve as a versatile synthetic handle for further chemical modifications through cross-coupling reactions.

The methoxy group at the 4-position can also significantly impact the molecule's properties. Its electron-donating nature can modulate the electron density of the benzothiazole ring system, which in turn can affect its reactivity and biological activity. The 2-amino group is a common feature in biologically active benzothiazoles and provides a site for further derivatization to create a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net

Positioning within the Broader Benzothiazole Research Landscape

The investigation of This compound is situated within the broader context of exploring substituted benzothiazole derivatives for novel applications. While extensive research has been conducted on various substituted benzothiazoles, the unique combination of bromo, methoxy, and amino groups at the 7, 4, and 2 positions, respectively, represents a specific area of inquiry.

Research on related compounds, such as 4-bromo-1,3-benzothiazol-2-amine and other halogenated or methoxy-substituted benzothiazoles, provides a foundation for understanding the potential properties of this specific molecule. nih.gov For example, studies on different brominated benzothiazole derivatives have highlighted their utility as intermediates in the synthesis of more complex molecules. researchgate.netchemicalbook.com The exploration of This compound would contribute to a more comprehensive understanding of how multisubstitution patterns on the benzothiazole scaffold influence its chemical and biological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2OS B3264038 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine CAS No. 383865-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTJCKPBRSQTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 7 Bromo 4 Methoxy 1,3 Benzothiazol 2 Amine

Reactivity of the Amino Group at Position 2

The exocyclic amino group at the 2-position of the benzothiazole (B30560) ring is a key site for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in reactions such as acylations, condensations to form Schiff bases, and the formation of urea (B33335) and thiourea (B124793) derivatives.

Acylation and Amidation Reactions

The 2-amino group of benzothiazoles readily undergoes acylation and amidation reactions with various acylating agents like acid chlorides and anhydrides to form the corresponding amides. niscpr.res.inrsc.orgnih.gov For instance, the reaction of 2-aminobenzothiazole (B30445) with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) yields (1'-chloroacetyl)-2-aminobenzothiazole. niscpr.res.in This intermediate can be further functionalized.

A general method for synthesizing benzothiazole amide derivatives involves the nucleophilic acyl substitution between a 2-aminobenzothiazole and various carboxylic acid derivatives. rsc.orgnih.gov These reactions are typically carried out in a suitable solvent like dichloromethane (B109758) at low temperatures, using a base like sodium bicarbonate to neutralize the acid generated. nih.gov While specific examples for the 7-bromo-4-methoxy derivative are not detailed in the provided results, the general reactivity of 2-aminobenzothiazoles suggests a similar reaction pathway. nih.govresearchgate.net These amide-forming reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. rsc.org

Table 1: Examples of Acylation Reactions on the 2-Aminobenzothiazole Core

Reactant 1 Reactant 2 Product Conditions Reference
2-Aminobenzothiazole Chloroacetyl chloride (1'-Chloroacetyl)-2-aminobenzothiazole Triethylamine, Benzene (B151609), 0°C to RT niscpr.res.in
2-Aminobenzothiazole Cinnamic acid chlorides N-(1,3-Benzothiazol-2-yl)cinnamamides NaHCO₃, CH₂Cl₂, 0-5°C nih.gov

Schiff Base Formation and Condensation Reactions

The primary amino group at the 2-position is readily condensed with various aldehydes and ketones to form Schiff bases (imines). alayen.edu.iqresearchgate.netmdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. mdpi.com For example, 2-amino-6-methoxybenzothiazole (B104352) reacts with substituted benzaldehydes in refluxing ethanol (B145695) with a few drops of acetic acid to yield the corresponding Schiff base derivatives. mdpi.com

These condensation reactions are not limited to simple aldehydes. Multicomponent reactions involving 2-aminobenzothiazoles, aldehydes, and a third component like a 1,3-dicarbonyl compound are also well-established methods for synthesizing more complex heterocyclic systems fused to the benzothiazole core. nih.govresearchgate.net The reactivity of 7-bromo-4-methoxy-1,3-benzothiazol-2-amine is expected to be analogous, allowing for the synthesis of a variety of imine-containing derivatives. alayen.edu.iqmedwinpublishers.com

Table 2: Schiff Base Formation from Substituted 2-Aminobenzothiazoles

2-Aminobenzothiazole Derivative Aldehyde Conditions Product Type Reference
2-Amino-6-methoxybenzothiazole 2-Nitrobenzaldehyde Ethanol, Acetic acid, Reflux Schiff Base mdpi.com
4,6-Difluoro-2-aminobenzothiazole 4-Chlorobenzaldehyde Ethanol, Acetic acid Schiff Base medwinpublishers.com
2-Amino-6-bromo-4-methylbenzothiazole 4-Methoxybenzaldehyde Sulfamic acid Dihydropyrimidinone derivative nih.gov

Formation of Urea and Thiourea Derivatives

The nucleophilic 2-amino group reacts with isocyanates and isothiocyanates to produce the corresponding urea and thiourea derivatives. nih.govnih.gov These reactions are significant in the development of biologically active compounds. nih.gov For example, the reaction of 5-benzyloxy-7-bromo-2-aminobenzothiazole with ethylisocyanate yields N-(5-Benzyloxy-7-bromo-1,3-benzothiazol-2-yl)-N'-(ethyl)urea. nih.gov This demonstrates that the 7-bromo substituent does not hinder the reactivity of the 2-amino group towards isocyanates.

The synthesis is generally straightforward, often carried out by treating the 2-aminobenzothiazole with the appropriate isocyanate or isothiocyanate in a suitable solvent like dioxane at room temperature. nih.gov This methodology allows for the introduction of a wide variety of substituents on the terminal nitrogen of the urea or thiourea moiety, providing a powerful tool for structure-activity relationship studies. nih.gov

Table 3: Synthesis of Urea/Thiourea Derivatives of Benzothiazoles

Benzothiazole Reactant Reagent Product Type Reference
5-Benzyloxy-7-bromo-2-aminobenzothiazole Ethylisocyanate Urea derivative nih.gov
6-Methoxy-2-aminobenzothiazole 3-Methoxyphenylisocyanate Urea derivative nih.gov
6-Methoxy-2-aminobenzothiazole 3-Methoxyphenylisothiocyanate Thiourea derivative nih.gov
2-Aminobenzothiazole Tolyl-isocyanates Urea derivative nih.gov

Reactivity of the Bromine Substituent at Position 7

The bromine atom at the 7-position of the benzothiazole ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. Its reactivity in nucleophilic aromatic substitution is generally low unless activated.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The C7-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for aryl-aryl bond formation. nih.govrsc.org While Suzuki reactions involving sterically hindered ortho-substituted substrates can be challenging, efficient ligand-free methodologies have been developed for 2-arylbenzothiazole derivatives. nih.gov These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂) and a base in a suitable solvent system. nih.govnih.gov A Miyaura-borylation has been successfully performed on a 7-bromo-benzothiazole derivative, creating a boronic ester intermediate that can then be used in subsequent Suzuki couplings. nih.gov

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine. researchgate.net This method has been applied to bromo-substituted heterocyclic systems to synthesize various alkyne-functionalized derivatives. researchgate.netresearchgate.net Given the successful application of cross-coupling on the 7-bromo-benzothiazole core, the Sonogashira reaction represents a viable route for introducing alkynyl moieties at this position.

Table 4: Cross-Coupling Reactions on Bromo-Substituted Aromatics

Reaction Type Substrate Type Key Reagents Product Type Reference
Suzuki-Miyaura ortho-Bromoanilines Pd catalyst, Base, Boronic esters Arylated anilines nih.gov
Suzuki-Miyaura 2'-Bromo-2-aryl benzothiazoles Pd catalyst, Base 2',2-Diaryl benzothiazoles nih.gov
Miyaura-Borylation 7-Bromo-benzothiazole derivative - 7-Boronic ester derivative nih.gov
Sonogashira Bromo-substituted pyrazolopyrimidines Pd(OAc)₂, PPh₃, CuI, Et₃N, Alkyne Alkynylated derivatives researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically involve the replacement of a leaving group, such as a halide, by a nucleophile on an aromatic ring. libretexts.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org

The feasibility of the SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, carbonyl) positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the Meisenheimer complex. libretexts.org In the case of this compound, the methoxy (B1213986) group at the 4-position (ortho to the bromine) is an electron-donating group. Electron-donating groups destabilize the anionic intermediate required for the SNAr mechanism, thereby deactivating the ring towards this type of substitution. Consequently, nucleophilic aromatic substitution at the 7-position of this specific compound is expected to be unfavorable under standard SNAr conditions. youtube.comyoutube.com

Reactivity of the Methoxy Substituent at Position 4

The methoxy group at the C-4 position is a key functional handle that can be targeted in synthetic modifications. Its reactivity is primarily centered on the cleavage of the ether bond.

The cleavage of the methyl ether at the C-4 position to yield the corresponding phenol (B47542), 7-bromo-2-amino-1,3-benzothiazol-4-ol, is a feasible transformation, though no specific literature reports for this exact substrate were identified. The reaction generally requires strong acidic conditions or specific ether-cleaving reagents. wikipedia.orgmasterorganicchemistry.com

Ether cleavage in aromatic systems typically proceeds via nucleophilic substitution at the methyl group (an SN2 mechanism) after protonation of the ether oxygen by a strong acid. masterorganicchemistry.comlibretexts.org Common reagents for this purpose include strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.comlibretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl methyl ethers, often under milder conditions than strong mineral acids.

The general mechanism for acid-catalyzed ether cleavage is initiated by the protonation of the ether oxygen, which makes the methyl group susceptible to nucleophilic attack by the counter-ion of the acid (e.g., I⁻ or Br⁻). The products are the corresponding phenol and a methyl halide.

Table 1: Potential Reagents and Conditions for Demethylation

ReagentGeneral ConditionsMechanismExpected Products
Hydroiodic Acid (HI)Excess HI, heatSN27-Bromo-2-amino-1,3-benzothiazol-4-ol and Methyl Iodide
Hydrobromic Acid (HBr)Excess HBr, heatSN27-Bromo-2-amino-1,3-benzothiazol-4-ol and Methyl Bromide
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperature to room temperatureLewis acid-mediated cleavage7-Bromo-2-amino-1,3-benzothiazol-4-ol and Bromomethane (after workup)

The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution due to the presence of the strongly activating ortho-, para-directing 2-amino and 4-methoxy groups. The 7-bromo group is a deactivating but ortho-, para-directing substituent. The interplay of these directing effects will determine the position of further substitution.

The directing effects of the substituents are as follows:

2-Amino group: Strongly activating, directs ortho and para. In the context of the benzothiazole ring system, this influences the reactivity of the benzene portion.

4-Methoxy group: Strongly activating, directs ortho and para (to positions 3 and 5). Position 3 is part of the thiazole (B1198619) ring, leaving position 5 as the primary site for substitution directed by the methoxy group.

7-Bromo group: Deactivating, directs ortho and para (to positions 6 and 8, with position 8 being part of the thiazole ring). This leaves position 6 as a potential site.

Considering the combined influence, the most activated and sterically accessible positions for electrophilic attack are C-5 and C-6. Studies on the bromination of 4-aminobenzothiazoles have shown that substitution occurs at the 7- and 5-positions. rsc.org In the case of this compound, the 7-position is already substituted. The powerful activating effect of the 4-methoxy group would strongly favor substitution at the ortho-position, C-5. The amino group also activates the para-position (C-5). Therefore, electrophilic substitution is most likely to occur at the C-5 position.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

PositionInfluence of 2-Amino GroupInfluence of 4-Methoxy GroupInfluence of 7-Bromo GroupOverall Likelihood of Substitution
C-5 Para (Activating)Ortho (Strongly Activating)Meta (Deactivating)High
C-6 Meta (Deactivating)Para (Strongly Activating)Ortho (Deactivating)Moderate

Typical electrophilic aromatic substitution reactions could include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂ in acetic acid), or Friedel-Crafts reactions, although the latter may be complicated by the presence of the basic amino group.

Heterocyclic Annulation and Fused Ring System Formation

The 2-aminobenzothiazole moiety is a versatile building block for the synthesis of fused heterocyclic systems. rsc.orgnih.gov The exocyclic amino group and the adjacent endocyclic nitrogen atom (N-3) are key to this reactivity, readily participating in condensation reactions with bifunctional electrophiles to form new rings.

A common and well-documented reaction is the formation of imidazo[2,1-b]benzothiazoles. rsc.org This can be achieved through the reaction of 2-aminobenzothiazoles with α-halocarbonyl compounds, such as α-bromoacetophenones. The reaction proceeds via an initial SN2 reaction where the exocyclic amino group displaces the halide, followed by intramolecular cyclization of the resulting intermediate onto the endocyclic nitrogen, and subsequent dehydration to form the aromatic fused system.

Multicomponent reactions are also a powerful tool for constructing fused systems. For instance, the reaction of a 2-aminobenzothiazole, an aldehyde, and an isocyanide can lead to the formation of 3-aminoimidazo[2,1-b]benzothiazoles. nih.gov Another example involves the reaction with aldehydes and acetylenedicarboxylates to form functionalized 2-pyrrolidinones fused with the benzothiazole system. nih.gov

Given the structure of this compound, it is expected to undergo these annulation reactions to form novel, highly substituted fused heterocyclic systems. The bromo and methoxy substituents would be retained in the final product, allowing for the generation of a library of complex molecules with potential applications in medicinal chemistry and material science.

Table 3: Examples of Potential Heterocyclic Annulation Reactions

ReactantsReaction TypeResulting Fused System
α-Halo Ketone (e.g., 2-bromoacetophenone)Hantzsch-type condensation7-Bromo-4-methoxy-imidazo[2,1-b]benzothiazole derivative
Aldehyde, IsocyanideMulticomponent Reaction (e.g., Ugi-type)3-Amino-7-bromo-4-methoxy-imidazo[2,1-b]benzothiazole derivative
Aldehyde, AcetylenedicarboxylateMulticomponent ReactionFunctionalized pyrrolidinone fused to the 7-bromo-4-methoxybenzothiazole core
Phenyl isocyanateMicrowave-assisted ring closure2-Amino-4-oxo- rsc.orgresearchgate.netacs.orgtriazino[2,1-b] rsc.orgresearchgate.netbenzothiazole derivative researchgate.net

These reactions highlight the synthetic utility of this compound as a precursor for more complex molecular architectures.

Spectroscopic and Structural Characterization Techniques for 7 Bromo 4 Methoxy 1,3 Benzothiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a comprehensive analysis of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine, a suite of NMR experiments including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques are employed. researchgate.netacs.orgjyoungpharm.org

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons.

The aromatic region would likely display signals corresponding to the two protons on the benzothiazole (B30560) ring. Their chemical shifts and coupling patterns would be influenced by the positions of the bromo, methoxy, and amine substituents. The methoxy group would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. researchgate.net The amine protons (NH₂) would likely present as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on related structures and may vary in experimental conditions.)

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H6.8 - 7.5m
Methoxy (-OCH₃)~3.9s
Amine (-NH₂)Variable (broad)s

s = singlet, m = multiplet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy group and the electron-withdrawing bromo and thiazole (B1198619) ring atoms. The carbon of the methoxy group would appear at a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on related structures and may vary in experimental conditions.)

Carbon Predicted Chemical Shift (ppm)
Aromatic Carbons110 - 155
C-Br~115
C-O~150
C=N (Thiazole)~168
Methoxy (-OCH₃)~56

For comparison, the reported ¹³C NMR data for 4-methoxy-2-aminobenzothiazole shows signals in the aromatic region between δ 110 and 150 ppm, with the carbon attached to the methoxy group appearing around δ 148 ppm. chemicalbook.com The addition of a bromine atom at the 7-position would be expected to shift the signals of the adjacent carbons.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the positions of the aromatic protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry and hyphenated techniques like LC-MS are particularly informative. acs.orgjyoungpharm.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇BrN₂OS), the presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule. For example, HRMS analysis of 2-amino-7-bromobenzothiazole has confirmed its elemental composition. nih.gov

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of the synthesized compound and for identifying any byproducts or related derivatives in a reaction mixture. In the context of benzothiazole derivatives, LC-MS is frequently used to monitor the progress of reactions and to characterize the final products. jyoungpharm.org The retention time from the LC provides an additional identifying characteristic, while the mass spectrometer provides the molecular weight of the eluting components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC separates the compound from any volatile impurities before it enters the mass spectrometer. The mass spectrometer then bombards the molecule with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint, characterized by the molecular ion peak (M+) and a series of fragment ion peaks, which allows for unambiguous structural confirmation. acs.org

The fragmentation pattern is particularly informative. For benzothiazole derivatives, fragmentation often involves characteristic losses of substituents and cleavage of the heterocyclic ring. For trace analysis of benzothiazole compounds by GC-MS, fragment ions such as m/z 108, 135, and 167 are often monitored. ucdavis.edu In the case of this compound, the mass spectrum would be expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak would appear as a characteristic doublet (M+ and M+2) with nearly equal intensities, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Key fragmentation pathways can be predicted based on the structure. The loss of a bromine atom (·Br), a methyl radical (·CH₃) from the methoxy group, or the entire methoxy group are all plausible initial fragmentation steps. raco.cat Subsequent fragmentation could involve the cleavage of the thiazole ring. Analysis of related 2-aminobenzothiazole (B30445) derivatives often shows the calculated molecular weight corresponding closely to the found molecular ion peak (MH+), confirming the identity of the synthesized compound. acs.orgnih.gov

Table 1: Predicted GC-MS Fragmentation for this compound

Ionm/z (for ⁷⁹Br)Description
[M]⁺258Molecular Ion
[M+2]⁺260Isotopic peak for ⁸¹Br
[M-CH₃]⁺243Loss of a methyl radical
[M-Br]⁺179Loss of a bromine radical
[M-CO-CH₃]⁺215Loss of an acetyl radical

This table is predictive and based on common fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light versus frequency (or wavenumber, in cm⁻¹), revealing characteristic absorption bands that correspond to specific functional groups. This method is invaluable for confirming the presence of the amine (N-H), methoxy (C-O-C), and aromatic ring systems in this compound. researchgate.netijprs.com

Vibrational Analysis of Functional Groups

A detailed analysis of the IR spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. The spectrum of a 2-aminobenzothiazole derivative is complex, but key regions are highly informative. chemijournal.com

N-H Vibrations: The primary amine group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. For example, the related compound 2-Amino-7-bromobenzothiazole exhibits N-H stretching bands at 3450 and 3272 cm⁻¹. nih.gov A bending vibration (scissoring) for the N-H group is also expected around 1640-1560 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy (-OCH₃) group is found just below 3000 cm⁻¹. chemijournal.com C-H out-of-plane bending vibrations in the 900–667 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring. chemijournal.com

C=N and C=C Vibrations: The stretching vibration of the endocyclic C=N bond within the thiazole ring is characteristic and typically appears in the 1650-1580 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations from the benzene ring give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O and C-Br Vibrations: The C-O stretching of the methoxy group is expected to produce a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The C-Br stretching vibration occurs at lower frequencies, usually in the 700-500 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amine (-NH₂)N-H Stretch3300 - 3500 nih.gov
Amine (-NH₂)N-H Bend1560 - 1640 researchgate.net
Aromatic RingC-H Stretch3000 - 3100 chemijournal.com
Methoxy (-OCH₃)C-H Stretch2850 - 2960 chemijournal.com
Thiazole RingC=N Stretch1580 - 1650 researchgate.net
Aromatic RingC=C Stretch1450 - 1600 researchgate.net
Methoxy (-OCH₃)C-O Stretch1050 - 1250 mdpi.com
Aryl HalideC-Br Stretch500 - 700N/A

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not available in the cited literature, analysis of closely related structures provides significant insight. For instance, the crystal structure of 3-Bromo-7-methoxy-2-phenylimidazo[2,1-b] bohrium.comsielc.combenzothiazole has been determined. nih.gov This compound features a similar bromo-methoxy substituted benzothiazole core. Its central imidazo[2,1-b] bohrium.comsielc.combenzothiazole fragment is essentially planar. nih.gov Similarly, studies on 2-(2′-aminophenyl)benzothiazole derivatives show that the benzothiazole plane and the adjacent phenyl ring are nearly coplanar. mdpi.com

Based on these analogues, it is expected that the benzothiazole ring system of this compound would be largely planar. The crystal structure would reveal the precise orientation of the bromo, methoxy, and amine substituents relative to this plane and how the molecules pack together in the solid state, likely through hydrogen bonding involving the amine group and other weak intermolecular forces. nih.gov

Table 3: Representative Crystallographic Data for a Related Bromo-Methoxy-Benzothiazole Derivative

ParameterValue
Compound3-Bromo-7-methoxy-2-phenylimidazo[2,1-b] bohrium.comsielc.combenzothiazole
Chemical FormulaC₁₆H₁₁BrN₂OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8346 (4)
b (Å)9.4848 (11)
c (Å)37.236 (4)
β (°)91.810 (2)
Volume (ų)1353.6 (3)

Data sourced from a study on a structurally similar compound. nih.gov

Purity and Quantitative Analysis Techniques

Assessing the purity of a synthesized compound is critical. Chromatographic techniques, which separate components of a mixture based on their differential distribution between a stationary and a mobile phase, are central to this task.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile compounds. It is widely used to assess the purity of benzothiazole derivatives, with reported purities often exceeding 99%. jyoungpharm.org

A common mode of analysis is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, typically acetonitrile (B52724) and/or methanol (B129727) with water. ucdavis.edusielc.com The compound of interest and any impurities are separated based on their relative polarity; less polar compounds are retained longer on the column. Detection is often achieved using a UV detector, as the aromatic benzothiazole core absorbs strongly in the UV region. An HPLC method for the quantitative analysis of this compound would involve developing a specific set of conditions (column, mobile phase composition, flow rate, and detection wavelength) that provides a sharp, well-resolved peak for the target compound, separated from any potential impurities or starting materials. d-nb.info

Table 4: Typical HPLC Conditions for Benzothiazole Derivative Analysis

ParameterDescriptionReference
Column Reversed-Phase C18 (e.g., Phenomenex Luna, 5 µm, 4.6 x 50 mm) d-nb.info
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (often with an acid modifier like phosphoric or formic acid) ucdavis.edusielc.com
Flow Rate 0.5 - 1.5 mL/min d-nb.info
Detection UV Absorbance (e.g., at 272 nm) d-nb.info
Temperature Ambient or controlled (e.g., 25-40 °C)N/A

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions and assessing the purity of a sample. niscpr.res.insemanticscholar.org The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated onto a plate. The sample is spotted onto a baseline, and the plate is developed by allowing a solvent (the mobile phase) to move up the plate via capillary action. nih.gov

Separation occurs based on polarity. For a silica gel plate (polar stationary phase), non-polar compounds travel further up the plate with a non-polar solvent, resulting in a higher Retention Factor (Rf), while polar compounds have a stronger affinity for the silica gel and move shorter distances (lower Rf). wisc.edu The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org For this compound, TLC could be used with a mobile phase such as a mixture of n-hexane and acetone (B3395972) to quickly verify its presence and check for more or less polar impurities. acs.org

Table 5: Principle of TLC Separation and Rf Values

Compound CharacteristicInteraction with Silica GelMigration DistanceRf ValueExample
High PolarityStrongShortLow (e.g., 0.2)Starting materials with -OH, -COOH groups
Medium PolarityModerateMediumMedium (e.g., 0.5)This compound
Low PolarityWeakFarHigh (e.g., 0.8)Non-polar byproducts or starting materials

Rf values are dependent on the specific stationary and mobile phases used.

Structure Activity Relationship Sar Studies and Substituent Effects in Benzothiazole Research

Impact of Substitution at Position 2 (Amino Group)

The 2-aminobenzothiazole (B30445) scaffold is a cornerstone in medicinal chemistry, with the amino group at position 2 serving as a critical anchor for molecular interactions and a versatile handle for synthetic modification. nih.govresearchgate.net Its inherent reactivity makes it a frequent starting point for the synthesis of more complex, pharmacologically active heterocyclic compounds. nih.govresearchgate.net

Influence on Molecular Interactions and Scaffold Orientation

The primary amine (-NH2) at the C-2 position is fundamental to the molecule's ability to interact with biological targets. Research on various 2-aminobenzothiazole-based inhibitors has revealed that this group is often essential for activity. nih.gov It frequently participates in a hydrogen bond donor-acceptor-donor motif, which is hypothesized to interact with highly conserved amino acid residues (such as aspartate, glycine, and asparagine) within the binding pockets of target enzymes like histidine kinases. nih.gov

Molecular docking studies have visualized this interaction, showing the 2-amino group forming direct hydrogen bonds with key residues, such as the aspartate residue in the G1-box of the ATP-binding domain of bacterial histidine kinases. nih.gov This precise interaction orients the entire benzothiazole (B30560) scaffold within the binding site, facilitating further stabilizing interactions, such as π-π stacking between the aromatic rings of the benzothiazole and aromatic amino acid residues (e.g., tyrosine) in the target protein. nih.gov The un-substituted nature of the primary amine appears crucial; replacing it with a methyl group, for instance, has been shown to result in a significant loss of inhibitory activity. nih.gov

Modifications Enhancing Specific Molecular Recognition

While the primary 2-amino group is often vital, its functionalization serves as a key strategy for modulating activity and physicochemical properties. nih.gov Modifications at this position can lead to enhanced molecular recognition or improved drug-like characteristics.

One significant modification strategy involves using the 2-amino group as a point of attachment for prodrug moieties. To overcome the poor aqueous solubility of many lipophilic benzothiazole derivatives, water-soluble amino acid prodrugs have been developed. nih.gov By conjugating alanyl or lysyl hydrochloride salts to the exocyclic amine, researchers have successfully created prodrugs that are chemically stable and revert quantitatively to the active parent amine within cells. nih.gov

However, direct substitution on the exocyclic amine can be detrimental to activity if it disrupts the essential hydrogen bonding pattern. Studies on analogs where the exocyclic amine was modified to secondary or tertiary amines (e.g., by adding methyl, dimethyl, phenyl, or benzyl (B1604629) groups) showed a loss of inhibitory function against certain bacterial kinases. nih.gov This underscores the sensitive nature of this position and suggests that modifications must be carefully designed to either be cleaved in vivo (as in a prodrug approach) or to introduce new, favorable interactions without disturbing the core binding motif.

Table 1: Effect of Modifications at the 2-Amino Position on Activity
ModificationObserved EffectRationale / FindingReference
Replacement of -NH2 with -CH3Significant loss of inhibitory activityDisrupts the crucial hydrogen bond donor-acceptor-donor motif required for binding. nih.gov
N-alkylation (Methyl, Dimethyl, Phenyl, Benzyl)Exhibited no inhibition in certain kinase assaysSteric hindrance or altered electronics prevent proper interaction with the target binding site. nih.gov
Conjugation of Amino Acids (e.g., Alanyl, Lysyl)Creation of water-soluble prodrugs that revert to the active parent amineImproves formulation and bioavailability while retaining activity after metabolic cleavage. nih.gov

Role of Bromo Substitution at Position 7

The introduction of halogen atoms, such as bromine, onto the benzothiazole core is a common strategy in medicinal chemistry to modulate the electronic, steric, and lipophilic properties of a molecule.

Electronic and Steric Contributions of Halogen Atoms

Halogen atoms exert a dual electronic effect: they are electron-withdrawing through induction (the sigma-withdrawing effect) and electron-donating through resonance (the pi-donating effect). In the case of bromine on the benzene (B151609) ring of the benzothiazole, the inductive effect typically dominates, leading to a decrease in the electron density of the aromatic system. This can influence the pKa of the 2-amino group and alter the molecule's ability to participate in π-stacking interactions. researchgate.netacs.org

Sterically, the bromine atom at position 7 is relatively large and increases the van der Waals volume of that region of the molecule. This can either create beneficial interactions with a hydrophobic pocket in a target protein or cause steric clashes that prevent optimal binding. The position of the halogen is critical; for example, substitutions at position C-6 have been noted to enhance the anthelmintic and antifungal activity of some benzothiazole derivatives. mdpi.com

In a study on benzothiazole analogs, the substitution of a bromo group at the 7th position was specifically shown to enhance antibacterial action against strains like S. aureus, Bacillus subtilis, and E. coli. nih.gov This suggests that the combination of electronic and steric effects conferred by the 7-bromo substituent is favorable for interaction with the bacterial target.

Comparison with Other Halogenated Analogs

Structure-activity relationship studies often compare different halogen substitutions to fine-tune activity. While direct comparisons for the 7-position on the 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine scaffold are not extensively documented in the provided context, broader findings show that the nature of the halogen matters. For example, in one series of benzothiazoles, electron-acceptor groups like fluorine and chlorine were found to enhance antifungal activity. mdpi.com

A direct comparison was made between a 7-bromo and a 7-methyl substituted benzothiazole derivative in an antibacterial study. nih.gov The results indicated that both substitutions enhanced antibacterial action compared to the unsubstituted parent compound, demonstrating the importance of substitution at this position.

Table 2: Comparison of Substituent Effects at Position 7 on Antibacterial Activity
Compound Substituent at Position 7Relative Antibacterial ActionReference
Bromo (-Br)Enhanced nih.gov
Methyl (-CH3)Enhanced nih.gov

Significance of Methoxy (B1213986) Substitution at Position 4

The methoxy group (-OCH3) at position 4 is a strong electron-donating group through resonance, which can significantly influence the electronic properties of the benzothiazole ring system. pharmacyjournal.in This electron donation can increase the electron density of the aromatic core, potentially enhancing π-π stacking interactions with biological targets. ias.ac.inresearchgate.net

Studies have highlighted the importance of substitution at the C4 position of the 2-aminobenzothiazole core for providing additional, favorable interactions within an enzyme's ATP-binding site. nih.gov In the context of antibacterial activity, methoxy substitution on the benzothiazole ring has been shown to be important. researchgate.net For example, Kumari et al. (2018) noted that a 4-methoxy group on the benzothiazole moiety enhanced antibacterial activity in a series of benzothiazole-N-acetyl-glucosamine conjugates. nih.gov Similarly, SAR studies on other benzothiazole series have revealed that methoxy groups can be crucial for biological potency. researchgate.net For instance, the substitution of methoxy and hydroxyl groups on the phenyl ring of 2-aminobenzothiazole Schiff bases was found to increase anticancer activity. researchgate.net The placement of the methoxy group is key, as substitutions at different positions can lead to varied pharmacological profiles. pharmacyjournal.inresearchgate.net

Table 3: Reported Significance of Methoxy Substitution in Benzothiazole Derivatives
Position of -OCH3Compound SeriesObserved EffectReference
Position 4Benzothiazole-N-acetyl-glucosamine conjugatesEnhanced antibacterial activity nih.gov
Position 4General 2-aminobenzothiazole corePlays an important role in providing additional interactions with the ATP-binding site. nih.gov
Position 62-aminobenzothiazole Schiff basesSmall lipophilic substitution (like -OCH3) improves anticancer activity. researchgate.net
Position 4General Benzothiazole DerivativesConsidered an active site for adding substituents to modulate biological activity. pharmacyjournal.in

Electron-Donating Effects on the Benzothiazole Ring System

The electronic landscape of the this compound molecule is significantly influenced by the potent electron-donating characteristics of the amino (-NH2) group at the C2 position and the methoxy (-OCH3) group at the C4 position.

The 2-amino group is a strong activating group that increases the electron density of the entire benzothiazole nucleus. nih.gov This functional group is a common feature in many biologically active benzothiazoles and can act as a hydrogen bond donor, which is a crucial interaction for binding to many biological targets. nih.gov

Table 1: Electronic Properties of Substituents This table presents the Hammett constants (σ), which quantify the electron-donating or electron-withdrawing influence of substituents on an aromatic ring. A negative value indicates an electron-donating effect, while a positive value indicates an electron-withdrawing effect.

Substituent Position on Benzene Ring Hammett Constant (σp) Electronic Effect
Methoxy (-OCH3) para -0.27 Electron-Donating (Resonance)
Amino (-NH2) para -0.66 Strongly Electron-Donating

Data is illustrative and based on substituted benzene rings.

Role in Modulating Molecular Lipophilicity and Polarity

Bromo Group (-Br): The halogen at position 7 significantly increases lipophilicity. Halogen atoms are known to enhance the hydrophobic character of a molecule.

Methoxy Group (-OCH3): The methoxy group provides a moderate increase in lipophilicity compared to a hydroxyl group, while also contributing to the molecule's polarity due to the oxygen atom. mdpi.com

Amino Group (-NH2): The primary amine at position 2 increases polarity and reduces lipophilicity due to its ability to form hydrogen bonds with water.

Structure-activity relationship studies on other benzothiazole series have demonstrated a strong correlation between lipophilicity and biological activity. nih.gov An optimal balance of lipophilicity is often required; while increased lipophilicity can improve membrane permeability and affinity for hydrophobic binding pockets, excessively high lipophilicity can lead to poor solubility and non-specific binding. nih.gov

Substituent Typical Hydrophobic Fragment Constant (π) Expected Impact on Lipophilicity
Bromo (-Br) +0.86 Increase
Methoxy (-OCH3) -0.02 Minor Decrease/Neutral

Values are based on the Hansch-Leo fragmental constants and are for illustrative purposes.

Synergistic Effects of Multiple Substituents (Bromo at 7, Methoxy at 4, Amine at 2)

Research on other substituted heterocycles has shown that the combined influence of halogen and methoxy groups can fine-tune biological activity. documentsdelivered.com For instance, the electron-donating groups (-NH2, -OCH3) can enhance the binding affinity to certain targets by increasing the molecule's ability to participate in electronic interactions, while the bromo group can occupy a specific hydrophobic pocket in a receptor, thereby increasing potency and selectivity. The relative positions of these groups are critical; in this compound, the methoxy group is ortho to the fused thiazole (B1198619) ring's nitrogen and meta to the bromo group, creating a unique electronic and steric environment. This specific arrangement dictates the molecule's three-dimensional shape and the presentation of its interactive functional groups to a potential binding site.

Pharmacophore Model Development for Benzothiazole Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. thaiscience.info For 2-aminobenzothiazole derivatives, several common pharmacophoric features have been identified in various studies. thaiscience.inforesearchgate.net

A typical pharmacophore model for this class of compounds often includes: thaiscience.info

Hydrogen Bond Acceptors (A): The nitrogen atom within the thiazole ring is a key hydrogen bond acceptor. The oxygen of the methoxy group can also serve as an acceptor.

Hydrogen Bond Donors (D): The primary amine at the C2 position is a crucial hydrogen bond donor. researchgate.net

Aromatic Rings (R): The benzothiazole core itself provides two aromatic rings, which can engage in π-π stacking or hydrophobic interactions with a receptor. thaiscience.info

Hydrophobic Features (H): The bromo substituent at C7 would contribute a significant hydrophobic feature to a pharmacophore model.

Based on these general principles, a hypothetical pharmacophore for this compound can be constructed. The precise spatial arrangement of these features would be critical for its interaction with a specific biological target, such as a kinase or enzyme active site. nih.gov

Table 3: Hypothetical Pharmacophoric Features of this compound

Pharmacophoric Feature Corresponding Functional Group(s)
Hydrogen Bond Donor 2-Amino group (-NH2)
Hydrogen Bond Acceptor Thiazole Nitrogen, 4-Methoxy Oxygen
Aromatic Ring Benzene moiety of the benzothiazole
Aromatic Ring Thiazole moiety of the benzothiazole

Computational and Theoretical Investigations of 7 Bromo 4 Methoxy 1,3 Benzothiazol 2 Amine

Molecular Docking Studies

There is no available research data detailing molecular docking studies specifically for 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine. Therefore, analysis of its ligand-protein interactions and prediction of its binding affinities and conformational preferences against specific biological targets cannot be provided.

Ligand-Protein Interaction Analysis

No information is available on the specific amino acid interactions, hydrogen bonds, or hydrophobic interactions between this compound and any protein targets.

Prediction of Binding Affinities and Conformational Preferences

There are no published binding affinity scores (e.g., docking scores in kcal/mol) or analyses of the preferred binding conformations for this compound.

Molecular Dynamics (MD) Simulations

No studies concerning molecular dynamics simulations of this compound were found.

Exploration of Conformational Dynamics and Stability

Information regarding the conformational dynamics and stability of this specific compound from MD simulations is not available.

Analysis of Ligand-Target Complex Behavior Over Time

There is no data, such as Root Mean Square Deviation (RMSD) analyses, to describe the behavior of a this compound-target complex over time.

Quantum Chemical Calculations

Specific quantum chemical calculations, such as Density Functional Theory (DFT), have not been reported for this compound. Therefore, data on its electronic structure, reactivity descriptors (like HOMO-LUMO energy gaps), or other quantum parameters are not available.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure, geometry, and reactivity of molecules. scirp.orgnih.gov By applying DFT calculations, researchers can determine the optimized molecular geometry of this compound in its ground state, providing precise data on bond lengths and angles. mdpi.com

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and less stable. scirp.orgmdpi.com For benzothiazole (B30560) derivatives, these calculations show that charge transfer often occurs within the molecule. mdpi.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.orgnih.gov This information is vital for predicting how the molecule will interact with biological targets like proteins and enzymes.

Table 1: Calculated Electronic Properties for a Representative Benzothiazole Derivative using DFT

This table presents typical parameters obtained from DFT calculations for benzothiazole analogs. The exact values for this compound would require specific calculation.

ParameterDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.0 to -5.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.5 to -1.0 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com4.0 to 4.5 eV
Dipole Moment (µ) A measure of the overall polarity of the molecule. scirp.org2.0 to 3.5 Debye
Polarizability (α) The ability of the electron cloud to be distorted by an external electric field.150-200 a.u.
Hyperpolarizability (β) A measure of the non-linear optical (NLO) properties of a molecule. mdpi.comVaries significantly with substitution

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of novel compounds. Using methods like DFT, it is possible to compute the vibrational frequencies corresponding to infrared (IR) spectra and the electronic transitions observed in ultraviolet-visible (UV-Vis) spectra. researchgate.netresearchgate.net

By calculating the vibrational modes of this compound, researchers can predict the positions of key peaks in its IR spectrum. This includes stretching and bending frequencies for functional groups such as N-H (amine), C-O (methoxy), and the aromatic C-H and C=C bonds. Comparing the theoretically predicted spectrum with an experimentally obtained one helps to confirm the molecular structure.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. researchgate.net This analysis provides information about the electronic transitions occurring within the molecule, often involving the π-electron system of the benzothiazole core. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For compounds like this compound, QSAR can be a powerful tool to predict therapeutic potential and guide the design of more potent analogs.

Development of Predictive Models based on Structural Features

The development of a QSAR model for a class of compounds such as benzothiazole derivatives involves several key steps. First, a dataset of benzothiazole analogs with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) is compiled. researchgate.net For each molecule in this dataset, a set of numerical values known as molecular descriptors, which quantify various aspects of its chemical structure, are calculated.

Using statistical regression methods, such as Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the observed biological activity. researchgate.net The goal is to create a model that is not only descriptive of the training data but also has strong predictive power for new, untested molecules. nih.gov The predictivity of the model is rigorously assessed through internal and external validation techniques. researchgate.net Such models can then be used to estimate the activity of this compound or its hypothetical derivatives, prioritizing the most promising candidates for synthesis.

Descriptors Relevant to Benzothiazole Derivatives

The predictive accuracy of a QSAR model depends heavily on the choice of molecular descriptors. For benzothiazole derivatives, a variety of descriptors are relevant, capturing the physicochemical properties that govern their interaction with biological targets. These can be grouped into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include HOMO and LUMO energies, dipole moment, and partial charges on specific atoms. researchgate.net They are crucial for modeling electrostatic and hydrogen-bonding interactions.

Hydrophobic Descriptors: The most common is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. It describes the molecule's lipophilicity, which influences its ability to cross cell membranes.

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight (MW), molecular volume (MV), and surface area (SAG). researchgate.net

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and can include ionization potential, electron affinity, and chemical hardness. researchgate.net

Table 2: Common QSAR Descriptors for Benzothiazole Derivatives

Descriptor Category Descriptor Example Description
Electronic HOMO/LUMO Energies Quantifies electron-donating/accepting ability. researchgate.net
Electronic Dipole Moment (DM) Measures molecular polarity. researchgate.net
Hydrophobic LogP Describes the lipophilicity or hydrophobicity of the molecule. researchgate.net
Steric Molecular Volume (MV) Represents the volume occupied by the molecule. researchgate.net
Steric Surface Area (SAG) The total surface area of the molecule. researchgate.net

| Topological | Molecular Connectivity Indices | Numerical values derived from the molecular graph that describe branching and connectivity. |

Virtual Screening and Library Design based on Benzothiazole Scaffolds

The benzothiazole core is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This means its structure is frequently found in compounds that bind to a variety of biological targets, making it an excellent starting point for drug discovery.

Virtual screening is a computational technique used to search large databases of chemical structures to identify those that are most likely to bind to a specific drug target, such as a protein or enzyme. niscpr.res.inijrti.org In the context of this compound, the benzothiazole scaffold can be used as a template to design a virtual library. This library would contain thousands or millions of related compounds, each with different substituents at various positions on the benzothiazole ring system.

This virtual library can then be screened against a 3D model of a biological target using molecular docking programs. wjarr.commdpi.com Docking algorithms predict the preferred orientation of a molecule when bound to a target and estimate the strength of the interaction, often expressed as a docking score. wjarr.com Compounds with high scores are identified as "hits" and are prioritized for chemical synthesis and subsequent experimental testing. ijrti.org This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates from a vast chemical space. niscpr.res.in

Biological Research Perspectives: Mechanistic Insights and Pre Clinical Investigations of Benzothiazole Derivatives Excluding Clinical Human Trial Data

Investigation of Enzyme Inhibition Mechanisms

The potential for 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine to act as an enzyme inhibitor is a key area for future research. The study of enzyme inhibition is fundamental to understanding the mechanism of action of many therapeutic agents.

Specific Enzyme Targets (e.g., DprE1, PI3Kγ, Ubiquitin-Proteasome System)

While no studies have specifically implicated this compound in the inhibition of enzymes like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), phosphoinositide 3-kinase gamma (PI3Kγ), or components of the ubiquitin-proteasome system, these remain important potential targets given the activities of other benzothiazole (B30560) derivatives. For instance, various benzothiazoles have been investigated for their inhibitory effects on a range of kinases and other enzymes crucial for pathogen survival or cancer cell proliferation. Future research would need to involve screening this compound against a panel of clinically relevant enzymes to identify any specific inhibitory activity.

Binding Site Analysis and Molecular Interactions with Enzymes

Should this compound be identified as an inhibitor of a specific enzyme, the subsequent step would involve detailed binding site analysis. Techniques such as X-ray crystallography of the enzyme-inhibitor complex, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking simulations would be employed. These studies would aim to elucidate the precise molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues within the enzyme's active or allosteric sites. Understanding these interactions is critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective second-generation inhibitors.

Cellular Activity Studies (In Vitro)

In vitro cellular assays are fundamental for evaluating the biological effects of a compound at the cellular level.

Growth Inhibition in Select Cell Lines (e.g., bacterial strains, cancer cell lines)

A primary step in the pre-clinical evaluation of this compound would be to assess its cytotoxic or growth-inhibitory potential against a diverse panel of human cancer cell lines and pathogenic bacterial strains. Standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cancer cells and the determination of minimum inhibitory concentration (MIC) for bacteria, would be utilized. The data from such studies would be presented in interactive tables to clearly show the concentration-dependent effects on cell viability or growth.

Table 1: Hypothetical Growth Inhibition Data for this compound in Cancer Cell Lines (IC₅₀ in µM) This table is for illustrative purposes only as no experimental data is currently available.

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Data not available
A549 Lung Carcinoma Data not available
HCT116 Colon Carcinoma Data not available

Table 2: Hypothetical Antibacterial Activity of this compound (MIC in µg/mL) This table is for illustrative purposes only as no experimental data is currently available.

Bacterial Strain Gram Stain MIC (µg/mL)
Staphylococcus aureus Positive Data not available
Escherichia coli Negative Data not available

Cellular Uptake and Localization Studies

To understand how this compound exerts its effects, it is essential to determine if and how it enters cells and where it localizes within the cellular compartments. Techniques such as fluorescence microscopy, using either an intrinsically fluorescent compound or a fluorescently tagged derivative, and high-performance liquid chromatography (HPLC) or mass spectrometry of cellular fractions would be employed. These studies would reveal whether the compound accumulates in the cytoplasm, nucleus, mitochondria, or other organelles, providing clues about its potential molecular targets and mechanism of action.

Research on Target Identification and Validation

Identifying the specific molecular target(s) of a bioactive compound is a crucial step in drug discovery and development.

For this compound, should it exhibit significant cellular activity, a variety of target identification strategies could be employed. These include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, and proteomic approaches such as thermal proteome profiling (TPP), which can identify protein targets based on changes in their thermal stability upon compound binding. Once potential targets are identified, they must be validated to confirm that their modulation is responsible for the observed cellular phenotype. This validation can be achieved through techniques like genetic knockdown (e.g., using siRNA or CRISPR-Cas9) or overexpression of the target protein, followed by assessing the cellular response to the compound.

Biochemical Pathway Modulation

Research into benzothiazole derivatives has revealed their capacity to modulate a variety of biochemical pathways, particularly those implicated in cancer. The benzothiazole scaffold is recognized for its ability to interact with diverse biological receptors and enzymes. researchgate.net

Enzyme Inhibition:

A prominent area of investigation is the role of benzothiazole derivatives as enzyme inhibitors. For instance, novel benzothiazole derivatives incorporating amino acid moieties have demonstrated inhibitory activity against human carbonic anhydrase (CA) isoforms I, II, V, and XIII. nih.gov Specifically, these compounds showed more effective inhibition against hCA V and hCA II. nih.gov Another study highlighted that certain benzothiazole derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key enzymes in the progression of Alzheimer's disease. anadolu.edu.trresearchgate.net For example, one of the most active compounds, 4f , displayed significant inhibitory activity against both AChE and MAO-B. anadolu.edu.trresearchgate.net

Furthermore, some sulfonamide-containing benzothiazole derivatives have been shown to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for microbial folic acid synthesis. nih.gov This suggests a potential mechanism for antimicrobial activity. The compound 16b in one study was found to be the most active against DHPS. nih.gov

Modulation of Signaling Pathways in Cancer:

In the context of oncology, benzothiazole derivatives have been found to influence key signaling pathways that regulate cell growth, proliferation, and survival. Studies on 2-substituted benzothiazoles in breast cancer cell lines have shown that these compounds can downregulate the activity of the Epidermal Growth Factor Receptor (EGFR). nih.gov This downregulation, in turn, affects downstream signaling cascades, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, all of which are critical for cancer cell proliferation and survival. nih.gov

The anticancer effects of benzothiazoles are often linked to the induction of apoptosis (programmed cell death). Various derivatives have been shown to trigger apoptosis in cancer cells. iiarjournals.orgtandfonline.com For example, substituted pyridine-based benzothiazole derivatives have been observed to induce apoptosis in HepG2 liver cancer cells in a concentration-dependent manner. tandfonline.com The mechanism often involves the upregulation of pro-apoptotic proteins like Bax and the disruption of the mitochondrial membrane potential. nih.gov

The presence of specific substituents on the benzothiazole ring, such as methoxy (B1213986) groups, has been noted in compounds with anti-inflammatory and anticancer properties. pharmacyjournal.in While direct evidence for this compound is absent, the known influence of the methoxy group on the biological activity of other benzothiazoles suggests it could play a significant role in modulating biochemical pathways. pharmacyjournal.in Similarly, halogen substitutions, including bromine, on the benzothiazole ring have been associated with enhanced biological activities in some studies. ijpsonline.com

Table 1: Enzyme Inhibition by Benzothiazole Derivatives

Compound/Derivative Class Target Enzyme IC50 / Ki Value Reference
Amino acid-benzothiazole conjugates Carbonic Anhydrase II (hCA II) 2.9 to 88.1 µM (Ki) nih.gov
Amino acid-benzothiazole conjugates Carbonic Anhydrase V (hCA V) 2.9 to 88.1 µM (Ki) nih.gov
Benzothiazole derivative 4f Acetylcholinesterase (AChE) 23.4 ± 1.1 nM (IC50) anadolu.edu.trresearchgate.net
Benzothiazole derivative 4f Monoamine Oxidase B (MAO-B) 40.3 ± 1.7 nM (IC50) anadolu.edu.trresearchgate.net
Sulfonamide-benzothiazole 16b Dihydropteroate Synthase (DHPS) 7.85 µg/mL (IC50) nih.gov

Receptor Binding Studies

While extensive receptor binding data for a wide range of benzothiazole derivatives is not broadly available in the public domain, some studies have explored their potential as receptor antagonists for research purposes. One notable study focused on the design of selective adenosine (B11128) A2B receptor antagonists starting from an N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide derivative. nih.gov This initial compound was highly potent but had modest selectivity. nih.gov Through structural modifications, researchers were able to develop compounds with high potency and selectivity against both the A2A and A1 receptors. nih.gov This indicates that the methoxy-benzothiazole scaffold can be a viable starting point for developing selective receptor ligands. The specific bromo-substitution at the 7-position would likely influence the binding affinity and selectivity profile, but direct experimental validation is needed.

Chemopreventive Research and Mechanistic Pathways

Cancer chemoprevention involves the use of natural or synthetic agents to prevent, inhibit, or reverse the process of carcinogenesis. hirszfeld.pl Many benzothiazole derivatives have been investigated for their anticancer properties, which are mechanistically linked to chemoprevention. tandfonline.comnih.gov The chemopreventive activity of these compounds often stems from their ability to interfere with key stages of cancer development, including initiation, promotion, and progression. hirszfeld.pl

The mechanisms underlying the potential chemopreventive effects of benzothiazole derivatives are multifaceted and align with their biochemical pathway modulation activities. These include:

Induction of Apoptosis: As previously mentioned, the ability of benzothiazole derivatives to induce programmed cell death in cancer cells is a crucial aspect of their anticancer and, by extension, chemopreventive potential. iiarjournals.orgtandfonline.com By eliminating damaged or pre-cancerous cells, these compounds can halt the progression to a malignant state.

Antiproliferative Effects: Many benzothiazole derivatives exhibit potent antiproliferative activity against a range of human cancer cell lines. tandfonline.comnih.gov For example, substituted methoxybenzamide benzothiazole derivatives have shown significant antitumor potential with IC50 values in the low micromolar range against various cancer cell lines. nih.gov This antiproliferative action is often mediated by the modulation of cell cycle-regulating proteins, leading to cell cycle arrest. nih.gov

Antioxidant Activity: Some benzothiazole derivatives have been reported to possess antioxidant properties. nih.gov Oxidative stress is a known contributor to carcinogenesis, and compounds that can scavenge reactive oxygen species (ROS) may help protect cells from DNA damage that can initiate cancer. However, it is noteworthy that some anticancer benzothiazoles have also been shown to increase ROS accumulation in cancer cells, leading to cell death. nih.gov This dual role suggests that the context and cellular environment are critical.

Inhibition of Angiogenesis: While not as extensively studied for all benzothiazole derivatives, inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients) is a key mechanism in cancer chemoprevention. The modulation of pathways like PI3K/Akt/mTOR by some benzothiazoles could indirectly impact angiogenesis. nih.gov

The structural features of the benzothiazole nucleus, including the presence and position of substituents like bromo and methoxy groups, are critical in determining the potency and selectivity of their anticancer and chemopreventive activities. pharmacyjournal.in For instance, studies on other heterocyclic compounds have shown that halogenation can significantly impact biological activity.

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound/Derivative Class Cancer Cell Line IC50 Value Reference
Substituted methoxybenzamide benzothiazole 41 Various human cancer cell lines 1.1 µM to 8.8 µM nih.gov
Substituted chloromethylbenzamide (B8583163) benzothiazole 42 Various human cancer cell lines 1.1 µM to 8.8 µM nih.gov
Substituted bromopyridine acetamide (B32628) benzothiazole 29 SKRB-3 (breast cancer) 1.2 nM tandfonline.com
Substituted bromopyridine acetamide benzothiazole 29 SW620 (colon cancer) 4.3 nM tandfonline.com
Substituted bromopyridine acetamide benzothiazole 29 A549 (lung cancer) 44 nM tandfonline.com
Substituted bromopyridine acetamide benzothiazole 29 HepG2 (liver cancer) 48 nM tandfonline.com

Future Research Directions and Outlook for 7 Bromo 4 Methoxy 1,3 Benzothiazol 2 Amine

Development of Novel Synthetic Routes for Enhanced Yields and Selectivity

The efficient synthesis of 2-aminobenzothiazoles is a critical first step for any subsequent research. While general methods for benzothiazole (B30560) synthesis are established, often involving the reaction of anilines with thiocyanating agents, these can be optimized for specific substrates like the precursor to 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine. researchgate.net Future research should focus on developing novel synthetic strategies that offer higher yields, greater purity, and improved regioselectivity, which can be a challenge with multi-substituted benzene (B151609) rings.

One promising avenue is the exploration of catalyst- and additive-free methods, which are not only more environmentally friendly but can also simplify purification processes. For instance, methods utilizing elemental sulfur with aromatic and aliphatic amines have shown success in synthesizing 2-substituted benzothiazoles and could be adapted. acs.org Microwave-assisted synthesis is another area ripe for exploration, as it has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including benzothiazole derivatives. mdpi.com

Synthetic Strategy Potential Advantages Key Research Focus
Catalyst-Free SynthesisReduced cost, environmental impact, and metal contamination.Adapting methods using elemental sulfur for the specific precursor amines.
Microwave-Assisted SynthesisAccelerated reaction rates, improved yields, and enhanced purity.Optimization of reaction conditions (temperature, time, solvent) for the target compound.
Flow ChemistryPrecise control over reaction parameters, improved safety, and scalability.Development of a continuous flow process for the key synthetic steps.

Design and Synthesis of Advanced Derivatives for Specific Research Probes

The 2-amino group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives. Future research should be directed towards the rational design and synthesis of novel derivatives to function as specific research probes, particularly for biological systems. The bromine and methoxy (B1213986) substituents on the benzothiazole core can also be modified to fine-tune the properties of these probes.

By incorporating moieties known to interact with specific biological targets, derivatives of this compound could be developed as fluorescent probes for bioimaging or as affinity-based probes for target identification. For example, linking the core structure to fragments that bind to enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) or monoamine oxidase could yield potent and selective inhibitors for cancer or neurological disorder research. nih.govresearchgate.net

Integration of High-Throughput Screening in Mechanistic Research

To efficiently explore the biological activities of a library of newly synthesized derivatives of this compound, the integration of high-throughput screening (HTS) is essential. HTS allows for the rapid assessment of thousands of compounds against a panel of biological targets, significantly accelerating the discovery of lead compounds.

Future research should involve developing and implementing HTS assays to screen derivatives for a variety of activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.gov The data generated from HTS can provide valuable structure-activity relationships (SAR), guiding the further design and optimization of more potent and selective compounds.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to gain a deeper understanding of the properties and potential interactions of this compound and its derivatives at the molecular level. researchgate.net Density Functional Theory (DFT) calculations can be employed to study the compound's electronic structure, conformational preferences, and spectroscopic features. nih.gov

Molecular docking simulations can predict the binding modes and affinities of the designed derivatives with various biological targets, such as proteins and enzymes. nih.govresearchgate.net This in silico approach can help to prioritize the synthesis of compounds with the highest predicted activity and to interpret the results of biological assays. Furthermore, computational studies can elucidate the mechanism of action of active compounds, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net

Computational Method Application in Research Expected Outcome
Density Functional Theory (DFT)Analysis of electronic structure, reactivity, and spectroscopic properties.Understanding of molecular stability, reactivity, and correlation with experimental data.
Molecular DockingPrediction of binding modes and affinities with biological targets.Prioritization of synthetic targets and interpretation of biological activity.
Molecular Dynamics (MD) SimulationsStudy of the dynamic behavior of the compound and its complexes with targets.Insight into the stability of ligand-protein interactions over time.

Exploration of New Research Applications for Benzothiazole Derivatives

While benzothiazoles are well-known for their pharmacological properties, the unique substitution pattern of this compound may open doors to novel research applications. jyoungpharm.org The presence of a bromine atom allows for further functionalization through cross-coupling reactions, expanding the chemical space that can be explored.

Future research could investigate the potential of this compound and its derivatives in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent sensors for metal ions or other analytes. The 2,1,3-benzothiadiazole (B189464) scaffold, a close relative, is known for its versatile fluorophore properties. mdpi.com The development of new benzothiazole-based materials could have significant implications for electronics and diagnostics.

Q & A

Basic Research Question

  • X-ray Crystallography : Determines bond lengths, angles, and crystal packing. For similar benzothiazoles, C-Br bond lengths are ~1.89 Å, and planarity of the benzothiazole core is confirmed .
  • Spectroscopic Methods :
    • 1H^1H-NMR identifies substituents (e.g., methoxy at δ 3.7–3.8 ppm, aromatic protons at δ 6.6–8.5 ppm).
    • FTIR confirms functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C-Br at ~650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How can reaction conditions be optimized to improve yield and selectivity?

Advanced Research Question

  • Temperature Control : Lower temperatures (0–10°C) during bromination reduce side products like di-brominated derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while chloroform improves selectivity for mono-substitution .
  • Catalysts : Use of Lewis acids (e.g., FeCl3_3) or phase-transfer catalysts to accelerate amination .
  • Statistical Design of Experiments (DoE) : Multivariate analysis (e.g., factorial design) identifies critical parameters (temperature, solvent ratio) to maximize yield .

What mechanisms explain the biological activity of this compound?

Advanced Research Question

  • Halogen Bonding : The bromine atom enhances binding to target proteins (e.g., kinases) via halogen-π interactions, as seen in related benzothiazoles .
  • Methoxy Group Role : The 4-methoxy group improves solubility and modulates electronic effects, increasing affinity for DNA topoisomerase or bacterial enzymes .
  • Apoptosis Induction : In cancer cells, benzothiazole derivatives activate caspase-3/7 pathways, confirmed via flow cytometry and Western blotting .

How can solubility challenges be addressed for in vivo studies?

Advanced Research Question

  • Co-solvent Systems : Use DMSO:PBS (1:4 v/v) for in vitro assays. For in vivo, PEG-400 or cyclodextrins enhance aqueous solubility .
  • Prodrug Design : Esterification of the amine group (e.g., acetyl or PEG-ylated derivatives) improves bioavailability .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) or polymeric micelles increase circulation time and target specificity .

How should discrepancies in reported biological activity data be analyzed?

Advanced Research Question

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) affect IC50_{50} values. Standardize protocols using CLSI guidelines .
  • Environmental Factors : pH (e.g., tumor microenvironment) and redox conditions (e.g., glutathione levels) modulate compound stability. Use redox-sensitive probes (e.g., ROS assays) to quantify effects .
  • Data Normalization : Compare activity relative to positive controls (e.g., doxorubicin for cytotoxicity) and adjust for batch-to-batch variability via ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.